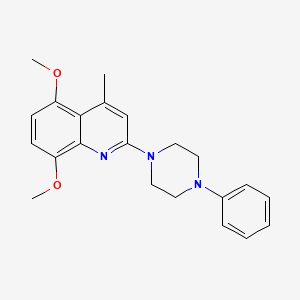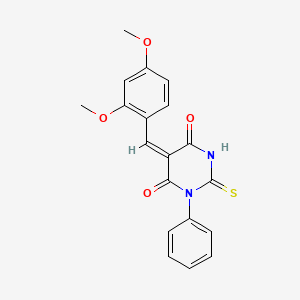![molecular formula C23H19ClN2O3 B5985858 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of AKT and ERK signaling pathways, which are known to be overactive in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and inhibit the formation of new blood vessels (angiogenesis). Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, its anti-inflammatory and anti-angiogenic properties make it a potential candidate for the treatment of inflammatory diseases and cancer.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone. One possible direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective cancer therapies.
Another possible direction is to explore the potential of 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone as a treatment for inflammatory diseases, such as rheumatoid arthritis. Its anti-inflammatory properties make it a promising candidate for this application.
Finally, there is also potential for the development of new synthetic compounds based on the structure of 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone. By modifying the structure of this compound, it may be possible to create new compounds with improved solubility, potency, and specificity for different enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 4-chlorobenzoic acid with 2-(3-methoxyphenoxy)ethylamine in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then reacted with 2-amino-5-chlorobenzophenone to yield the final product. This synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-28-18-5-4-6-19(15-18)29-14-13-26-22(16-9-11-17(24)12-10-16)25-21-8-3-2-7-20(21)23(26)27/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAUZCXTGUKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5985861.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5985867.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)